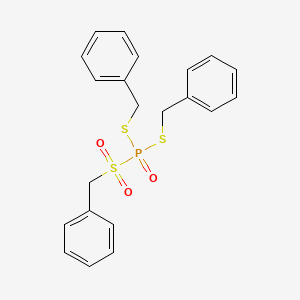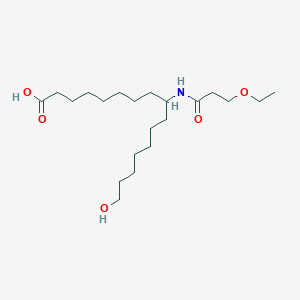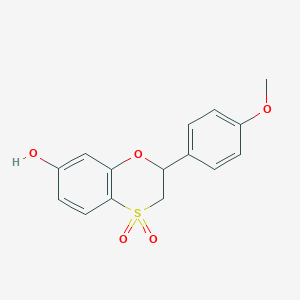
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide is a chemical compound known for its unique structure and properties This compound belongs to the class of benzoxathiins, which are heterocyclic compounds containing both oxygen and sulfur atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylthiol with an appropriate dihydroxybenzene derivative in the presence of an oxidizing agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove the dioxide functionality, leading to different derivatives.
Substitution: The methoxy group can be substituted with other functional groups to create a wide range of analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a variety of functionalized benzoxathiin derivatives.
Scientific Research Applications
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide
- 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-chlorophenyl)-, 4,4-dioxide
Uniqueness
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications. This distinguishes it from other benzoxathiin derivatives that may have different substituents, leading to variations in their chemical behavior and biological activity.
Properties
CAS No. |
865541-40-8 |
|---|---|
Molecular Formula |
C15H14O5S |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-7-ol |
InChI |
InChI=1S/C15H14O5S/c1-19-12-5-2-10(3-6-12)14-9-21(17,18)15-7-4-11(16)8-13(15)20-14/h2-8,14,16H,9H2,1H3 |
InChI Key |
BNWHJNHOCUXLRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CS(=O)(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
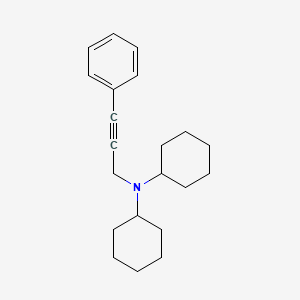
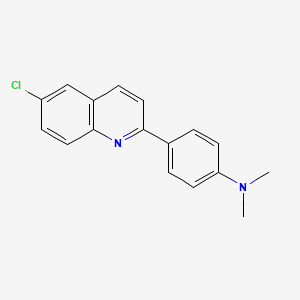
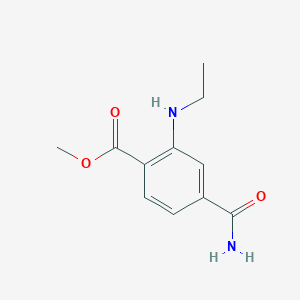

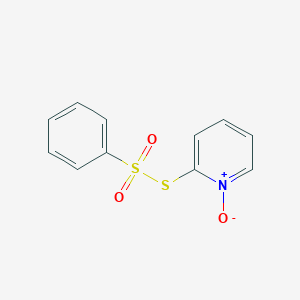
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

